molecular formula C10H11N5O2 B13103429 Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate

Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate

Cat. No.: B13103429
M. Wt: 233.23 g/mol
InChI Key: LMFAAQUNYXJMCE-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with cyclopropyl isocyanate to yield the desired triazolopyrimidine compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate can be compared with other triazolopyrimidine derivatives:

Biological Activity

Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate is a compound belonging to the class of triazolopyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}N6_{6}O2_2
  • Molecular Weight : 222.23 g/mol
  • CAS Number : 1502670-96-3

The compound features a triazole ring fused with a pyrimidine structure, which contributes to its unique pharmacological profile. The presence of the cyclopropyl group enhances its binding affinity to biological targets due to increased steric hindrance and rigidity.

This compound exhibits its biological activity primarily through:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer proliferation and survival pathways. For instance, triazolopyrimidine derivatives have been reported to inhibit ATP-competitive kinases with significant potency .
  • Modulation of Enzyme Activity : The compound may interact with specific enzymes such as adenylyl cyclase and phosphatases, influencing signaling pathways relevant to chronic pain and cancer .

Anticancer Activity

Several studies have highlighted the potential of triazolopyrimidine derivatives in cancer therapy:

  • A study demonstrated that derivatives similar to this compound exhibited IC50_{50} values in the micromolar range against various cancer cell lines. For example, some derivatives showed potent inhibition against USP28 with IC50_{50} values as low as 1.1 μmol/L .
  • Another investigation focused on the structure-activity relationship (SAR) of triazolopyrimidine compounds and identified key modifications that enhanced their anticancer properties while maintaining selectivity towards tumor cells over normal cells .

Anti-inflammatory Effects

Research has indicated that triazolopyrimidine derivatives can also possess anti-inflammatory properties:

  • A compound from this class was found to inhibit inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

Parameter Value
BioavailabilityTBD
Half-lifeTBD
MetabolismHepatic
ExcretionRenal

Toxicological studies are essential for assessing safety profiles. Preliminary data suggest that while some derivatives exhibit low toxicity in animal models, comprehensive studies are required for conclusive results.

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

ethyl 3-cyclopropyltriazolo[4,5-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C10H11N5O2/c1-2-17-10(16)8-7-9(12-5-11-8)15(14-13-7)6-3-4-6/h5-6H,2-4H2,1H3

InChI Key

LMFAAQUNYXJMCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NC=N1)N(N=N2)C3CC3

Origin of Product

United States

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